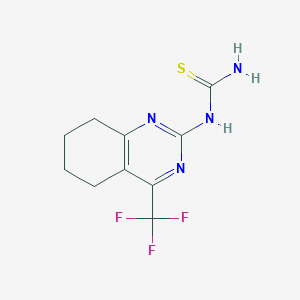

(4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea” is a chemical compound . It is available for purchase from various suppliers for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, α-Aminoamidines have been used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones .

Molecular Structure Analysis

The molecular formula of a similar compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, is C9H10F3N3 . The exact mass and monoisotopic mass are 217.08268182 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .

Chemical Reactions Analysis

The reaction of α-aminoamidines with bis-benzylidene cyclohexanones has been used to synthesize a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs in mild conditions and is characterized by excellent yields .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, include a molecular weight of 217.19 g/mol, XLogP3-AA of 2, and a topological polar surface area of 51.8 Ų .

Scientific Research Applications

Antidiabetic Agents

(4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea: has been investigated as a potential intermediate in the synthesis of antidiabetic drugs. Specifically, it plays a role in the preparation of sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor. Sitagliptin enhances the body’s ability to regulate blood glucose levels, making it a valuable therapeutic option for diabetes management .

Medicinal Chemistry

The presence of a partially saturated bicyclic ring and a metabolically-stable trifluoromethyl (CF3) group in this compound makes it an interesting chemotype for medicinal chemistry. Scientists have explored its derivatives as potential drug candidates in various therapeutic areas, including antidepressants, antipsychotics, antihistamines, and antioxidants .

Organic Synthesis and Methodology

The synthetic route to obtain this compound involves several steps, including the use of chlorobenzene, trifluoroacetic anhydride, and palladium/carbon catalysts. Researchers continue to explore efficient and scalable methods for its synthesis, making it a topic of interest in organic chemistry .

Mechanism of Action

Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

properties

IUPAC Name |

[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N4S/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)17-8(14)18/h1-4H2,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCBCGORKNVKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)NC(=S)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)

![Methyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2418519.png)

![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)

![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)

![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)

![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)